molecular formula C18H23NO5 B2979399 1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid CAS No. 2287344-10-7

1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid

Cat. No.: B2979399
CAS No.: 2287344-10-7
M. Wt: 333.384
InChI Key: ZANQVXVECHETBZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a cycloaddition reaction, such as the [2+2] cycloaddition of an alkene.

    Attachment of the Phenylmethoxycarbonyl Group: This step typically involves a nucleophilic substitution reaction, where a phenylmethoxycarbonyl chloride reacts with the piperidine derivative.

    Final Assembly: The final step involves the coupling of the cyclobutane ring with the piperidine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenylmethoxycarbonyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in the design of compounds with neurological activity.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

1-(3-Hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a piperidine ring, a cyclobutane ring, and various functional groups

Properties

IUPAC Name

1-(3-hydroxy-1-phenylmethoxycarbonylpiperidin-3-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c20-15(21)17(8-4-9-17)18(23)10-5-11-19(13-18)16(22)24-12-14-6-2-1-3-7-14/h1-3,6-7,23H,4-5,8-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANQVXVECHETBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)C2(CCCN(C2)C(=O)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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